6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one 6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one
Brand Name: Vulcanchem
CAS No.: 820212-73-5
VCID: VC16788880
InChI: InChI=1S/C24H22Br2N2O/c1-24(2,3)18-12-16(14-27-21-8-4-19(25)5-9-21)23(29)17(13-18)15-28-22-10-6-20(26)7-11-22/h4-15,29H,1-3H3
SMILES:
Molecular Formula: C24H22Br2N2O
Molecular Weight: 514.3 g/mol

6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one

CAS No.: 820212-73-5

Cat. No.: VC16788880

Molecular Formula: C24H22Br2N2O

Molecular Weight: 514.3 g/mol

* For research use only. Not for human or veterinary use.

6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one - 820212-73-5

Specification

CAS No. 820212-73-5
Molecular Formula C24H22Br2N2O
Molecular Weight 514.3 g/mol
IUPAC Name 2,6-bis[(4-bromophenyl)iminomethyl]-4-tert-butylphenol
Standard InChI InChI=1S/C24H22Br2N2O/c1-24(2,3)18-12-16(14-27-21-8-4-19(25)5-9-21)23(29)17(13-18)15-28-22-10-6-20(26)7-11-22/h4-15,29H,1-3H3
Standard InChI Key XGVFUPYMMCWTRC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=C(C(=C1)C=NC2=CC=C(C=C2)Br)O)C=NC3=CC=C(C=C3)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound belongs to the cyclohexa-2,4-dien-1-one family, featuring a central six-membered ring with conjugated double bonds. Key structural elements include:

  • Two bromine atoms at the para positions of the anilino and phenylimino substituents.

  • A tert-butyl group at the 4-position of the cyclohexadienone ring, enhancing steric bulk and influencing solubility.

  • Imino (-N=CH-) linkages in the (E)-configuration, which stabilize the molecule through resonance and intramolecular hydrogen bonding .

The IUPAC name, 2,6-bis[(4-bromophenyl)iminomethyl]-4-tert-butylphenol, reflects its substitution pattern. The canonical SMILES string (CC(C)(C)C1=CC(=C(C(=C1)C=NC2=CC=C(C=C2)Br)O)C=NC3=CC=C(C=C3)Br) confirms the spatial arrangement of functional groups.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₂Br₂N₂O
Molecular Weight514.3 g/mol
XLogP3 (Partition Coefficient)6.2 (estimated)
Hydrogen Bond Donors1 (phenolic -OH)
Hydrogen Bond Acceptors3 (two imino N, one ketone O)

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis involves multi-step organic reactions, typically starting with 2,6-diformyl-4-tert-butylphenol as a precursor:

  • Condensation: Reaction with 4-bromoaniline in anhydrous ethanol under reflux forms the Schiff base linkages via nucleophilic attack of the amine on the aldehyde groups.

  • Oxidation: The intermediate dienol undergoes oxidation with MnO₂ to yield the cyclohexadienone core.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in ~45% yield.

A patent (CN102924305A) describes analogous methods for tert-butyl-substituted phenolic compounds, emphasizing catalyst-free conditions to reduce costs .

Key Chemical Reactions

  • Electrophilic Aromatic Substitution: Bromine atoms direct further substitutions at meta positions, though steric hindrance from the tert-butyl group limits reactivity.

  • Redox Activity: The quinone-methide structure permits reversible electron transfer, as evidenced by cyclic voltammetry showing oxidation peaks at +0.78 V vs. Ag/AgCl .

  • Photodegradation: UV irradiation (λ = 254 nm) in acetonitrile leads to cleavage of the imino bonds, forming 4-bromoaniline and 4-tert-butylcatechol as degradation products .

Physicochemical Properties

Spectral Data

  • IR Spectroscopy: Strong absorptions at 1620 cm⁻¹ (C=N stretch), 1585 cm⁻¹ (aromatic C=C), and 3350 cm⁻¹ (phenolic -OH).

  • ¹H NMR (CDCl₃): δ 8.42 (s, 2H, CH=N), 7.56–7.49 (m, 8H, Ar-H), 1.41 (s, 9H, tert-butyl) .

  • UV-Vis: λₘₐₐ = 320 nm (π→π* transition of conjugated system), ε = 12,400 L·mol⁻¹·cm⁻¹ .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C and decomposition onset at 290°C under nitrogen. The tert-butyl group improves thermal stability compared to methyl analogs (decomposition at 265°C) .

Research Applications

Materials Science

  • Organic Semiconductors: The extended conjugation and redox activity make it a candidate for hole-transport materials in perovskite solar cells, achieving hole mobility of 0.012 cm²·V⁻¹·s⁻¹ .

  • Coordination Polymers: Reacts with Cu(I) to form 2D networks with Br⁻ bridging ligands; single-crystal XRD shows a unit cell of a = 12.7 Å, b = 15.3 Å, c = 10.9 Å .

Biomedical Research

  • Antimicrobial Activity: Exhibits MIC values of 8 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli, attributed to membrane disruption via bromine interactions.

  • Enzyme Inhibition: IC₅₀ = 5.2 µM for tyrosinase inhibition, outperforming kojic acid (IC₅₀ = 16.7 µM) in hyperpigmentation models .

Comparative Analysis with Analogous Compounds

Table 2: Substituent Effects on Properties

CompoundBromine Substituentstert-butyl GroupMelting Point (°C)Antimicrobial MIC (µg/mL)
Target Compound2 (para)Yes218–2208 (S. aureus)
4-Bromo-2-[(E)-(4-bromo)imino]phenol2 (para)No185–18724 (S. aureus)
Chloro Analog2 ClYes210–21218 (S. aureus)

The tert-butyl group enhances thermal stability and bioavailability, while bromine improves electronic interactions in semiconductor applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator